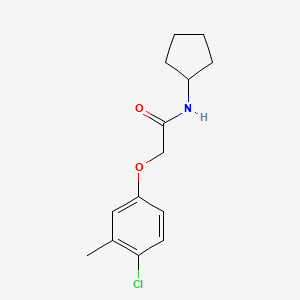
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide, also known as DMBBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
作用机制
The mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is not yet fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Additionally, its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to induce apoptosis in cancer cells, leading to a decrease in cell viability. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may have potential applications in the treatment of bacterial infections and cancer.
实验室实验的优点和局限性
One advantage of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit the growth of various bacterial strains. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide. One possible direction is to further investigate its antibacterial activity and potential applications in the treatment of bacterial infections. Another direction is to explore its antitumor activity and potential applications in the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide and how it interacts with bacterial and cancer cells. Finally, efforts could be made to improve the solubility of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in water to make it more accessible for use in lab experiments.
合成方法
The synthesis of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of potential applications in drug development. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may be a promising candidate for further research as a potential antibacterial and anticancer agent.
属性
IUPAC Name |
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-4-11(5-7-13)16(20)18-19-17(21)12-8-14(23-2)10-15(9-12)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADFJPUWFESFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)
![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

